molecular formula C34H33N4Na3O6 B3152194 Chlorin e6 trisodium CAS No. 72984-36-2

Chlorin e6 trisodium

Cat. No.: B3152194
CAS No.: 72984-36-2
M. Wt: 662.6 g/mol
InChI Key: GLYNRUZZTONMKD-HDCLIJNVSA-K
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Description

Chlorin e6 trisodium is a hydrophilic photosensitizer widely used in photodynamic therapy, particularly for cancer treatment. It is derived from chlorophyll and has a unique structure that allows it to absorb light and produce reactive oxygen species, which can damage and kill cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of chlorin e6 trisodium typically involves the extraction of chlorophyll a from natural sources such as Spirulina platensis. The chlorophyll a is then subjected to a series of chemical reactions, including saponification and hydrolysis, to produce chlorin e6. The final step involves the conversion of chlorin e6 to its trisodium salt form .

Industrial Production Methods

Industrial production of this compound has been optimized to be more rapid and cost-effective. This involves reducing the extraction and reaction times and minimizing the use of organic solvents. The process is designed to be scalable, allowing for the production of large quantities of this compound for medical and research applications .

Chemical Reactions Analysis

Types of Reactions

Chlorin e6 trisodium undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various chlorin e6 derivatives, which can have different photodynamic properties and applications .

Scientific Research Applications

Chlorin e6 trisodium has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of chlorin e6 trisodium involves its activation by light, which leads to the production of reactive oxygen species. These reactive oxygen species can damage cellular components, leading to cell death. The compound targets specific molecular pathways and cellular structures, making it effective in photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Chlorin e6 trisodium is unique due to its hydrophilic nature, which allows for better solubility and distribution in biological systems. This makes it more effective in photodynamic therapy compared to other similar compounds .

Properties

IUPAC Name

trisodium;(17S,18S)-18-(2-carboxylatoethyl)-20-(carboxylatomethyl)-12-ethenyl-7-ethyl-3,8,13,17-tetramethyl-17,18,22,23-tetrahydroporphyrin-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36N4O6.3Na/c1-7-19-15(3)23-12-25-17(5)21(9-10-29(39)40)32(37-25)22(11-30(41)42)33-31(34(43)44)18(6)26(38-33)14-28-20(8-2)16(4)24(36-28)13-27(19)35-23;;;/h7,12-14,17,21,35-36H,1,8-11H2,2-6H3,(H,39,40)(H,41,42)(H,43,44);;;/q;3*+1/p-3/t17-,21-;;;/m0.../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLYNRUZZTONMKD-HDCLIJNVSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(C(C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C2=CC3=C(C(=C(N3)C=C4[C@H]([C@@H](C(=N4)C(=C5C(=C(C(=N5)C=C1N2)C)C(=O)[O-])CC(=O)[O-])CCC(=O)[O-])C)C)C=C)C.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H33N4Na3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301340638
Record name Chlorin e6 trisodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301340638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72984-36-2
Record name 21H,23H-Porphine-7-propanoic acid, 3-carboxy-5-(carboxymethyl)-13-ethenyl-18-ethyl-7,8-dihydro-2,8,12,17-tetramethyl-, sodium salt (1:3), (7S,8S)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Chlorin e6 trisodium salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301340638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trisodium (2S-trans)-18-carboxylato-20-(carboxylatomethyl)-13-ethyl-2,3-dihydro-3,7,12,17-tetramethyl-8-vinyl-21H,23H-porphine-2-propionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.133
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PHYTOCHLORIN TRISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/462U222HKD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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